molecular formula C21H20ClF3N4O3S B608233 Rilematovir CAS No. 1383450-81-4

Rilematovir

货号: B608233
CAS 编号: 1383450-81-4
分子量: 500.9 g/mol
InChI 键: GTQTUABHRCWVLL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

瑞乐玛韦是一种研究中的小分子抑制剂,专门针对呼吸道合胞病毒 (RSV) 的融合糖蛋白。 它目前正在接受研究,以评估其在成人和儿童人群中治疗 RSV 感染的潜力 .

作用机制

瑞乐玛韦通过结合 RSV 融合糖蛋白的预融合构象发挥作用。这阻止了病毒膜与宿主细胞膜的融合,从而抑制了病毒进入宿主细胞。 所涉及的分子靶标和途径包括 RSV F 蛋白和宿主细胞膜融合途径 .

准备方法

瑞乐玛韦的合成路线和反应条件涉及多个步骤,包括杂环化合物的形成。 工业生产方法尚未广泛公开,但通常涉及标准有机合成技术,例如亲核取代和环化反应 .

化学反应分析

瑞乐玛韦经历各种化学反应,包括:

    氧化: 该反应涉及添加氧或去除氢。常见的试剂包括高锰酸钾等氧化剂。

    还原: 该反应涉及添加氢或去除氧。常见的试剂包括氢化铝锂等还原剂。

    取代: 该反应涉及用另一种原子或原子基团替换一个原子或原子基团。 .

科学研究应用

瑞乐玛韦在科学研究中有多种应用,特别是在医学领域。它正在接受研究以评估其对 RSV 的抗病毒活性,RSV 会导致儿童和老年人出现严重的疾病和死亡。 临床试验表明瑞乐玛韦可以降低病毒载量并改善 RSV 感染患者的临床结果 .

相似化合物的比较

瑞乐玛韦在专门针对 RSV 融合糖蛋白方面是独一无二的。类似的化合物包括其他 RSV 融合抑制剂,例如帕利维珠单抗和莫塔珠单抗。 瑞乐玛韦的小分子结构允许口服给药,这与这些单克隆抗体相比具有显着优势 .

属性

IUPAC Name

3-[[5-chloro-1-(3-methylsulfonylpropyl)indol-2-yl]methyl]-1-(2,2,2-trifluoroethyl)imidazo[4,5-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClF3N4O3S/c1-33(31,32)8-2-7-27-16(10-14-9-15(22)3-4-17(14)27)12-28-19-11-26-6-5-18(19)29(20(28)30)13-21(23,24)25/h3-6,9-11H,2,7-8,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQTUABHRCWVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCN1C2=C(C=C(C=C2)Cl)C=C1CN3C4=C(C=CN=C4)N(C3=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClF3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383450-81-4
Record name Rilematovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383450814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilematovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15672
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RILEMATOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ99E8OH3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the target of Rilematovir and how does it work against RSV?

A1: Unfortunately, the specific mechanism of action of this compound against RSV is not described in the provided abstracts [, ]. Further research is needed to elucidate how this compound interacts with its target and its downstream effects on RSV replication.

Q2: What are the clinical trials investigating the efficacy of this compound against RSV?

A2: Two clinical trials mentioned in the provided research are exploring the efficacy and safety of this compound:

  • A pilot phase 2a study is investigating this compound in non-hospitalized adults with RSV infection [].
  • The CROCuS study, a Phase II trial, is evaluating this compound in children aged ≥ 28 days and ≤ 3 years with acute respiratory tract infection due to RSV [].

Q3: Have there been any reports of other viruses developing resistance to this compound?

A3: The provided abstracts do not offer information regarding resistance mechanisms or cross-resistance of this compound [, , ]. Further research and clinical experience are necessary to understand the potential for resistance development against this antiviral compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。